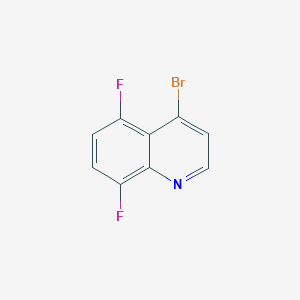

4-Bromo-5,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFCLTOADUYCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670915 | |

| Record name | 4-Bromo-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-41-9 | |

| Record name | 4-Bromo-5,8-difluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 5,8 Difluoroquinoline and Its Congeners

Strategic Approaches to Quinoline (B57606) Core Synthesis with Specific Halogenation

The introduction of specific halogen patterns onto the quinoline scaffold is a pivotal aspect of synthesizing the target compound. This requires sophisticated methods that can control the position of fluorination and bromination on the heterocyclic and benzenoid rings.

Regioselective halogenation is fundamental to installing halogen atoms at desired positions on the quinoline ring system. The electronic properties of the quinoline nucleus, with its electron-deficient pyridine (B92270) ring and more electron-rich benzene (B151609) ring, often dictate the site of electrophilic attack. However, achieving specific patterns like the 5,8-difluoro-4-bromo substitution requires overcoming these intrinsic reactivities.

Metal-free methods utilizing trihaloisocyanuric acids have been developed for the remote C5–H halogenation of 8-substituted quinolines. semanticscholar.org These reactions are operationally simple, proceed under ambient conditions in the open air, and use an atom-economical halogen source. semanticscholar.org For instance, various 8-amidoquinolines can be selectively chlorinated, brominated, and iodinated at the C5 position with excellent regioselectivity and in good to excellent yields. semanticscholar.org

Directing group strategies are also powerful tools for controlling regioselectivity. rsc.org The 8-aminoquinoline (B160924) group, for example, can direct metal catalysts to functionalize the C5 or other positions of the quinoline core. rsc.org In one study, C5 bromination of 8-aminoquinoline amides was achieved using inexpensive Cu(OAc)₂ as a catalyst and NH₄Br as both the brominating agent and electrolyte under electrochemical conditions. rsc.org FAD-dependent halogenase enzymes, such as RebH, offer a biocatalytic approach to regioselective halogenation, capable of overriding the natural electronic preferences of the substrate. nih.gov

The following table summarizes a metal-free C5-halogenation of N-(quinolin-8-yl)pivalamide.

| Halogen Source | Product | Reaction Time | Yield (%) |

| Trichloroisocyanuric acid | 5-chloro-N-(quinolin-8-yl)pivalamide | 10 min | 94 |

| Tribromoisocyanuric acid | 5-bromo-N-(quinolin-8-yl)pivalamide | 15 min | 95 |

| Triiodoisocyanuric acid | 5-iodo-N-(quinolin-8-yl)pivalamide | 20 min | 92 |

| Data sourced from a study on metal-free regioselective halogenation. semanticscholar.org |

Electrochemical methods provide a powerful and often milder alternative to traditional chemical reagents for halogenation. These techniques can generate highly reactive halogenating species in situ, offering unique selectivity profiles.

A significant breakthrough is the direct regioselective 5,8-difluorination of quinolines using HF:pyridine (Olah's reagent) under electrolytic conditions. core.ac.ukgeorgiasouthern.edu This method selectively fluorinates the benzenoid ring, as protonation of the heteroatom under the strongly acidic conditions deactivates the heterocyclic ring from electrophilic attack. core.ac.uk The reaction proceeds at room temperature, providing moderate to good yields of 5,8-difluoroquinolines within a short timeframe. core.ac.ukgeorgiasouthern.edu This strategy is effective for a range of substituted quinolines, including those already bearing halogen atoms. core.ac.uk

Electrochemical C-H activation has also been employed for targeted halogenation. For instance, the C5 bromination of 8-aminoquinoline amides can be performed using a copper catalyst and ammonium (B1175870) bromide, where electrolysis generates the active brominating species. rsc.org Similarly, electrochemical oxidation has been used to facilitate the C–H iodination of 1-aryl isoquinoline (B145761) N-oxides with I₂ as the iodine source. rsc.org These methods highlight the potential of electrochemistry to achieve specific halogenation patterns on quinoline and related heterocyclic systems. beilstein-journals.org

Table of Regioselective Electrolytic Difluorination of Substituted Quinolines

| Substrate | Product | Yield (%) |

|---|---|---|

| Quinoline | 5,8-Difluoroquinoline | 60 |

| 2-Methylquinoline | 5,8-Difluoro-2-methylquinoline | 72 |

| 6-Bromoquinoline | 6-Bromo-5,8-difluoroquinoline | 65 |

| 1-Methylisoquinoline | 5,8-Difluoro-1-methylisoquinoline | 68 |

Data adapted from research on electrolytic fluorination with Olah's reagent. core.ac.uk

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly fluorinated aromatic systems. In polyfluorinated quinolines, the fluorine atoms activate the ring towards nucleophilic attack, allowing for their displacement by other groups. This is particularly effective for introducing substituents at positions that are difficult to functionalize via electrophilic pathways.

The strong electron-withdrawing nature of multiple fluorine atoms renders the carbon atoms of the quinoline ring susceptible to attack by nucleophiles. mdpi.com This strategy has been used to modify perfluorophenyl-substituted quinolines, where a nucleophile, such as a phenol, can displace the para-fluorine atom of the perfluorophenyl group. mdpi.com

While direct SNAr on a non-activated quinoline is difficult, the presence of multiple fluorine atoms, as in a hypothetical 4,5,8-trifluoroquinoline, would facilitate the substitution of one of these fluorines. The position of substitution (e.g., C-4) would be governed by the relative stability of the Meisenheimer-type intermediate. This pathway is a cornerstone of fluoroheterocyclic chemistry and represents a viable, albeit challenging, route for installing a bromo-substituent by using a bromide source as the nucleophile, or for introducing other functionalities after the core halogenation pattern has been established. diva-portal.org The SNAr mechanism generally proceeds via a two-step addition-elimination process, where a nucleophile attacks the electron-deficient aromatic ring to form a stable anionic intermediate, followed by the departure of the leaving group (in this case, fluoride). diva-portal.org

Precursor Synthesis and Derivatization Routes

The construction of the fundamental quinoline ring system with appropriate handles for subsequent halogenation is a critical preliminary step. Classical and modern named reactions provide access to a wide variety of substituted quinoline precursors.

Anilines are versatile and readily available starting materials for quinoline synthesis. A powerful method involves the electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.netnih.gov In this approach, treatment of an N-(2-alkynyl)aniline with a halogen electrophile such as iodine (I₂), iodine monochloride (ICl), or bromine (Br₂) induces a 6-endo-dig cyclization to form a 3-halo-4-substituted quinoline. researchgate.netnih.gov The reaction proceeds through the formation of a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline. acs.org This method tolerates a wide range of functional groups on the aniline (B41778) ring. nih.gov A patent describes a related synthesis of 4-bromo-2-fluoroquinolines by reacting a 2-alkynyl aniline compound with tribromofluoromethane. google.com

One-pot, multi-component reactions offer an efficient alternative. Iron(III) chloride can catalyze a domino reaction between anilines, aldehydes, and nitroalkanes to produce a library of substituted quinolines in high yields. rsc.org Another modern approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes, which proceeds through C-H functionalization and C-C/C-N bond formation to build the quinoline ring. acs.org

Table of Quinoline Synthesis via Electrophilic Cyclization of N-(1-phenylprop-2-ynyl)aniline

| Electrophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Iodination | I₂/NaHCO₃ | 3-Iodo-2-methyl-4-phenylquinoline | 91 |

| Iodination | ICl/NaHCO₃ | 3-Iodo-2-methyl-4-phenylquinoline | 89 |

| Bromination | Br₂/NaHCO₃ | 3-Bromo-2-methyl-4-phenylquinoline | 78 |

Data adapted from studies on the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

Cyclodehydration reactions are a classic strategy for forming the heterocyclic ring of quinolines. The Friedländer annulation is one of the most straightforward methods, involving the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. eurekaselect.com This reaction can be catalyzed by acids, bases, or metal catalysts to afford polysubstituted quinolines. eurekaselect.com

While the Bischler-Napieralski reaction is primarily used for synthesizing isoquinolines, its core principle involves the cyclodehydration of an N-acyl-β-phenylethylamine. acs.orgnih.gov This is typically promoted by dehydrating agents like phosphorus pentoxide, phosphoryl chloride, or, in milder modern variations, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base. nih.govorganic-chemistry.orgnih.gov The analogous reaction for quinoline synthesis, such as the Combes synthesis, involves the acid-catalyzed reaction of an aniline with a β-diketone, which proceeds via condensation followed by cyclodehydration to form the quinoline core. These methods provide a robust platform for creating the fundamental quinoline structure from acyclic precursors, which can then undergo the specific halogenation steps described previously.

Palladium-Catalyzed Cross-Coupling Reactions for Extending Chromophore Size and Derivatizationgoogle.com

The bromine atom at the C-4 position of the 4-bromo-5,8-difluoroquinoline nucleus serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, allowing for significant structural modifications. beilstein-journals.orgsigmaaldrich.com Such transformations are instrumental in extending the π-conjugated system of the quinoline core, which directly influences its chromophoric properties, as well as for introducing a wide array of functional groups to create diverse derivatives. nih.govresearchgate.net

Commonly employed palladium-catalyzed reactions for the derivatization of aryl halides like this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, to form a new C-C bond. mdpi.comnih.gov It is widely used to introduce aryl or vinyl substituents, effectively extending the electronic conjugation of the quinoline system.

Sonogashira Coupling: By reacting the bromoquinoline with a terminal alkyne, the Sonogashira reaction creates a C(sp²)-C(sp) bond. sigmaaldrich.combeilstein-journals.org This method is highly effective for synthesizing arylalkynes, which are valuable for their linear geometry and extended π-systems.

Heck Reaction: This reaction facilitates the coupling of the bromoquinoline with an alkene, leading to the formation of a substituted alkene and further extending the chromophore. sigmaaldrich.comfluorine1.ru

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. beilstein-journals.orgnih.gov This reaction is fundamental for synthesizing libraries of amine-substituted quinoline derivatives.

These coupling strategies transform this compound from a simple halogenated heterocycle into a versatile building block for constructing more complex and functionally diverse molecules. google.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Derivativesnih.govresearchgate.net

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the careful optimization of various parameters, including the choice of palladium precursor, ligand, base, and solvent. Research on structurally similar N-heterocyclic compounds, such as 4-bromo-7-azaindoles, provides significant insights into the conditions likely to afford high yields for this compound derivatives.

The selection of the ligand is particularly critical. Bulky, electron-rich monophosphine ligands have proven to be highly effective in facilitating these transformations. nih.gov A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a specialized ligand such as Xantphos has been shown to be a robust catalytic system for the C-N cross-coupling of N-protected 4-bromo-7-azaindoles with various amines, achieving excellent yields. beilstein-journals.org The choice of base is also crucial, with cesium carbonate (Cs₂CO₃) often being the base of choice for these couplings. beilstein-journals.org

The following table summarizes the optimization of reaction conditions for the C-N cross-coupling of N-ethyl-4-bromo-7-azaindole with phenylmethanamine, a reaction analogous to what would be performed on this compound.

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Amination of a 4-Bromo-N-Heterocycle

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (1.5 mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 94 |

| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 100 | 3 | 85 |

| 3 | Pd₂(dba)₃ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 3.5 | 80 |

| 4 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 6 | 14 |

| 5 | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 6 | Trace |

| 6 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 4 | 75 |

Data adapted from a study on N-ethyl-4-bromo-7-azaindole. beilstein-journals.org

Further studies on the coupling of aryl bromides with fluorinated amines have highlighted the efficacy of specific monophosphine ligands in combination with weaker bases. nih.gov This is particularly relevant when substrates or products are sensitive to strong basic conditions. The combination of a palladium precursor, a specialized biaryl phosphine (B1218219) ligand like AdBippyPhos, and a weaker base such as potassium phenoxide (KOPh) has been shown to catalyze C-N coupling in high yields. nih.gov

Table 2: Effect of Ligand Choice on the Coupling of 4-n-Butylbromobenzene with Trifluoroethylamine

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | AdBippyPhos | 99 |

| 2 | tBuBippyPhos | 100 |

| 3 | tBuBrettPhos | 88 |

| 4 | CyBippyPhos | 20 |

| 5 | tBuXPhos | 10 |

| 6 | JackiePhos | 10 |

Reaction conditions: [Pd(allyl)Cl]₂, ligand, KOPh, 4-n-butylbromobenzene, trifluoroethylamine. Data adapted from a study on palladium-catalyzed arylation of fluoroalkylamines. nih.gov

These findings demonstrate that high yields in the synthesis of this compound derivatives can be achieved through meticulous optimization. The catalyst system, particularly the ligand, must be carefully selected based on the specific substrates involved. beilstein-journals.org It is also important to note that under certain conditions, unintended side reactions like Suzuki-type homocoupling can occur, leading to the formation of biaryl products instead of the desired functionalized monomer. mdpi.com This underscores the necessity of fine-tuning reaction parameters to ensure the selective formation of the intended derivative.

Mechanistic Investigations of Reactions Involving 4 Bromo 5,8 Difluoroquinoline

Elucidation of Reaction Pathways for Halogen-Containing Quinolines

The reactivity of the quinoline (B57606) ring system is significantly influenced by the presence and position of halogen substituents. Generally, the electron-withdrawing nature of the nitrogen atom makes the pyridine (B92270) ring susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution, typically at the C5 and C8 positions. numberanalytics.com The introduction of halogens further modulates this reactivity, creating specific sites for substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for fluoroquinolines. In studies of 5,8-difluoroquinoline, reaction with sodium methoxide (B1231860) in DMSO was found to yield a mixture of 5-methoxy-8-fluoroquinoline and 5-fluoro-8-methoxyquinoline. researchgate.net This indicates that both fluorine atoms are susceptible to nucleophilic attack, and the regioselectivity is a critical aspect of the reaction mechanism. Further investigation into the methoxydefluorination of various difluoroquinolines, including 5,8-difluoroquinoline, has shown that the regioselectivity can be enthalpically controlled. researchgate.net

Another key reaction pathway is halogenation itself. A metal-free, regioselective method for the C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids. rsc.org Mechanistic studies, including radical inhibition experiments with TEMPO and BHT, suggest that this transformation proceeds via a radical pathway. rsc.org These findings provide a valuable framework for understanding the introduction of halogens onto the quinoline core.

Table 1: Conditions for Metal-Free C5-Halogenation of N-(quinolin-8-yl)acetamide rsc.org

The following table summarizes the optimized conditions for the chlorination and bromination of a model quinoline substrate, demonstrating the efficiency of trihaloisocyanuric acids as halogen sources.

| Halogen Source | Solvent | Time | Yield (%) |

|---|---|---|---|

| NCS | Acetonitrile (B52724) | 6 h | Trace |

| TCCA (0.36 equiv.) | Acetonitrile | 15 min | 98 |

| TCCA (0.36 equiv.) | DCM | 1 h | 85 |

| TCCA (0.36 equiv.) | Toluene | 2 h | 73 |

| NBS | Acetonitrile | 6 h | Trace |

| TBCA (0.36 equiv.) | Acetonitrile | 15 min | 96 |

Computational Chemistry and DFT-based Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools for dissecting complex reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, identify stationary points such as reactants, products, and transition states, and thus elucidate the most favorable reaction pathways. nih.gov Advanced approaches like the Unified Reaction Valley Approach (URVA) can partition a reaction into distinct phases, offering a detailed narrative of the chemical transformation, from initial reactant contact to final product separation. nih.gov

For quinoline systems, DFT studies have been instrumental in clarifying mechanisms. A DFT investigation into the reduction of quinoline by a Hantzsch ester explored the competition between halogen-bond (XB) catalysis and Brønsted acid catalysis. nih.gov The calculations revealed that the lowest energy pathway involved an initial proton transfer from the Hantzsch ester to the quinoline, a step that precedes the hydride transfer. nih.gov This finding challenged the initial assumption that the XB catalyst's primary role was to activate the quinoline electrophile. nih.gov The study further indicated that the Brønsted acid-catalyzed pathway, generated from the reduction of the iodoimidazolinium catalyst, is competitive with the XB-catalyzed pathway, highlighting the need for careful catalyst design. nih.gov

In the context of nucleophilic aromatic substitution on difluoroquinolines, computational analysis of the stability of anionic σ-complexes, which serve as models for the reaction intermediates or "late" transition states, has been used to rationalize the observed regioselectivity of methoxydefluorination. researchgate.net These theoretical models help explain why a nucleophile might preferentially attack one position over another, providing predictive power for synthetic planning. researchgate.net

Table 2: Application of Computational Methods in Quinoline Reaction Analysis

This table outlines how different computational techniques have been applied to understand the mechanisms of reactions involving quinoline and its derivatives.

| Computational Method | System Studied | Key Mechanistic Insight | Reference |

|---|---|---|---|

| DFT (B3LYP) | Reduction of quinoline by Hantzsch ester | Identified a proton-transfer-first pathway as the lowest energy route and revealed a competitive Brønsted acid catalysis mechanism. | nih.gov |

| DFT / URVA | General chemical reactions | Provides a framework for partitioning reaction mechanisms into chemically relevant phases for detailed analysis. | nih.gov |

| DFT | Methoxydefluorination of difluoroquinolines | Analysis of anionic σ-complex stability explains the experimentally observed regioselectivity of nucleophilic attack. | researchgate.net |

| DFT / Molecular Dynamics | Halogenated quinoline derivatives as MAO inhibitors | Elucidated molecular structures and binding interactions within biological targets. | acs.org |

Catalysis in 4-Bromo-5,8-difluoroquinoline Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent functionalization. The bromine atom at the C4 position is particularly valuable as a synthetic handle for metal-catalyzed cross-coupling reactions.

For the synthesis of halogenated quinolines, various catalytic systems have been reported. An efficient protocol for the C5 halogenation of quinolines utilizes copper halides as the halogen source in a reaction mediated by PhI(OAc)2 as an oxidant. rsc.org This method provides a direct route to C5-halogenated products with good functional group tolerance. rsc.org Alternatively, metal-free conditions using trihaloisocyanuric acids in acetonitrile offer an operationally simple and atom-economical approach for the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.org

The transformation of bromoquinolines is often achieved through palladium-catalyzed cross-coupling reactions. While direct examples involving this compound are specific to proprietary research, analogous systems demonstrate the principles. For instance, the synthesis of 4-bromoisoquinolines (isomers of quinolines) from 2-alkynyl benzyl (B1604629) azides can be selectively controlled by the catalytic system. researchgate.net Using a PdBr2/CuBr2/LiBr system in acetonitrile favors the formation of 4-bromoisoquinolines. In contrast, switching the conditions to PdBr2 with acetic acid in a different solvent system selectively yields 4-bromoisoquinolones. researchgate.net This illustrates the power of catalysis to direct reaction pathways toward different, high-value products from a common precursor.

Table 3: Catalytic Control of Product Selectivity in the Synthesis of Brominated Isoquinolines researchgate.net

The choice of catalyst and additives dramatically influences the outcome of the palladium-catalyzed cyclization of 2-alkynylbenzyl azide (B81097) (R¹=Ph), demonstrating selective formation of either the isoquinoline (B145761) or isoquinolone product.

| Method | Catalyst System | Solvent | Major Product | Yield (%) |

|---|---|---|---|---|

| A | PdBr₂ (5 mol%), CuBr₂ (3 equiv.), LiBr (2 equiv.) | MeCN | 4-Bromo-3-phenylisoquinoline | 75 |

| B | PdBr₂ (5 mol%), HOAc (2 equiv.) | ClCH₂CH₂Cl / H₂O | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 85 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Quinolines

NMR spectroscopy is a powerful method for determining the structure of organic compounds. For fluorinated molecules like 4-Bromo-5,8-difluoroquinoline, ¹⁹F NMR provides direct insight into the fluorine environments, while ¹H and ¹³C NMR map out the carbon-hydrogen framework.

Fluorine-19 (¹⁹F) NMR is particularly useful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.comazom.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a wide range which minimizes the likelihood of signal overlap. magritek.com

In this compound, the two fluorine atoms are located at positions 5 and 8 of the quinoline (B57606) ring. These represent two distinct chemical environments. Consequently, the ¹⁹F NMR spectrum is expected to show two separate signals.

The fluorine atom at position 5 (F-5) and the one at position 8 (F-8) will couple to each other, resulting in each signal appearing as a doublet.

Furthermore, these fluorine nuclei will couple to the adjacent aromatic protons. For instance, F-5 would couple with the proton at C-6, and F-8 would couple with the proton at C-7. This would further split the signals into doublets of doublets.

In similar fluorinated aromatic compounds, such as 1-bromo-3,4,5-trifluorobenzene, complex multiplet patterns arise from these fluorine-fluorine and fluorine-proton couplings. man.ac.uk For example, in 5-bromo-1,2,3-trifluorobenzene, the fluorine at position 2, which is coupled to two equivalent hydrogens and two equivalent fluorines, appears as a triplet of triplets. azom.com

This detailed coupling information is crucial for the unambiguous assignment of the fluorine atoms to their specific positions on the quinoline ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For this compound, four signals are expected in the aromatic region, corresponding to the four protons on the quinoline scaffold. The electron-withdrawing effects of the fluorine and bromine substituents will influence their chemical shifts, typically causing them to appear downfield. The expected signals would be for H-2, H-3, H-6, and H-7. Coupling between adjacent protons (e.g., H-6 and H-7) and with the fluorine nuclei (e.g., H-6 with F-5, and H-7 with F-8) would result in complex splitting patterns (multiplets).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. This compound has nine distinct carbon atoms, and nine signals are expected in the spectrum. The chemical shifts are influenced by the attached atoms. Carbons bonded to the electronegative fluorine atoms (C-5 and C-8) and the bromine atom (C-4) will show characteristic shifts and carbon-fluorine coupling (J-coupling), which is a key diagnostic feature. Data for analogous compounds like ethyl 6-bromo-5-fluoroquinoline-2-carboxylate show distinct C-F couplings, with the ¹JCF coupling constant for the carbon directly attached to fluorine being very large (e.g., 251.0 Hz). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.9 | Doublet (d) |

| H-3 | 7.5 - 7.9 | Doublet (d) |

| H-6 | 7.2 - 7.6 | Multiplet (m) |

¹³C NMR Data

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 122 - 127 |

| C-4 | 118 - 123 (Coupling to Br) |

| C-4a | 125 - 130 |

| C-5 | 155 - 160 (Strong coupling to F) |

| C-6 | 115 - 120 (Coupling to F) |

| C-7 | 110 - 115 (Coupling to F) |

| C-8 | 150 - 155 (Strong coupling to F) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The empirical formula for this compound is C₉H₄BrF₂N, with a calculated molecular weight of approximately 244.04 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in a nearly 1:1 natural abundance. msu.edu This results in the molecular ion appearing as two peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). msu.edumiamioh.edu This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization typically causes fragmentation of the molecule. The analysis of these fragments provides further structural confirmation. Common fragmentation patterns for aromatic and halogenated compounds can be predicted. libretexts.org

Loss of Bromine: A primary fragmentation pathway would be the cleavage of the C-Br bond to lose a bromine radical (·Br), resulting in a significant peak at M-79 or M-81. miamioh.edu

Loss of HCN: As a nitrogen-containing heterocycle, the quinoline ring may fragment by losing a molecule of hydrogen cyanide (HCN), leading to a peak at M-27.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Ion Formula | Description |

| 243 / 245 | [C₉H₄BrF₂N]⁺ | Molecular ion (M⁺) peak, showing 1:1 isotope pattern |

| 164 | [C₉H₄F₂N]⁺ | Fragment from loss of Br radical |

| 216 / 218 | [C₈H₃BrF₂]⁺ | Fragment from loss of HCN from molecular ion |

| 137 | [C₈H₃F₂]⁺ | Fragment from loss of Br and HCN |

X-ray Crystallography for Solid-State Structural Determination of Quinoline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides insight into the expected structural features. nih.govsioc-journal.cn

π-π Stacking: The planar aromatic quinoline rings are likely to stack on top of each other, a common feature in the crystal structures of aromatic compounds.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where they act as electrophilic regions (σ-holes) and interact with nucleophilic atoms (like nitrogen) on adjacent molecules.

Dipole-Dipole Interactions: The polar C-F and C-Br bonds create molecular dipoles that influence the arrangement of molecules in the crystal lattice.

The size and electronic nature of the substituents significantly influence the final crystal structure and packing mechanism. rsc.org The analysis of crystal structures of similar compounds is essential for predicting the solid-state properties and molecular geometry of quinoline derivatives. rsc.org

Structure Activity Relationship Sar Studies of 4 Bromo 5,8 Difluoroquinoline Derivatives

Influence of Halogenation Patterns on Biological Activity

The biological profile of quinoline (B57606) derivatives is significantly influenced by the pattern of halogen substitution. Even minor changes, such as altering the position of a halogen atom, can lead to substantial differences in biological activity and metabolic stability. mdpi.comnih.gov Research has shown that compounds with multiple halogen substituents often display enhanced or unique biological activities compared to their non-halogenated or monohalogenated counterparts. The specific arrangement of halogens on the quinoline core plays a crucial role in determining the compound's efficacy and interaction with biological targets.

Bromine: The introduction of a bromine atom can increase therapeutic activity. ump.edu.pl As an electron-withdrawing group, it can influence the electron density of the aromatic system, potentially facilitating interactions with nucleophiles or single-electron transfer processes. nih.gov Furthermore, bromine can participate in "halogen bonds," a type of non-covalent interaction with electron-donating atoms in a biological target, which can favorably affect drug-target binding and affinity. ump.edu.pl

Fluorine: Fluorine substitution is a common strategy in drug design to enhance metabolic stability and bioavailability. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can extend the half-life of a compound. mdpi.comnih.gov Fluorine's high electronegativity can also alter the acidity or basicity of nearby functional groups and influence conformation, thereby improving binding affinity to enzymes and receptors. researchgate.net

The combined effects of these substitutions are summarized in the table below.

| Halogen | Key Physicochemical Contributions | Impact on Molecular Interactions |

| Bromine | Electron-withdrawing nature | Can form halogen bonds, influencing binding affinity ump.edu.pl |

| Good leaving group for synthesis | Modifies electronic properties of the quinoline ring nih.gov | |

| Fluorine | High electronegativity researchgate.net | Enhances metabolic stability nih.gov |

| Increases lipophilicity nih.gov | Improves binding affinity and target selectivity |

The specific location of halogen atoms on the quinoline ring is a critical determinant of a compound's pharmacological activity. Altering the substitution pattern can generate positional isomers with vastly different biological profiles. mdpi.compreprints.org This principle is powerfully illustrated in studies of brominated quinoline derivatives, where the position of the bromine atom dictates the compound's antiproliferative effects.

For instance, research on a series of brominated quinolines against various cancer cell lines revealed that the placement of bromine at the C-5 and C-7 positions resulted in significant inhibitory activity. In contrast, derivatives with bromine atoms at the C-3, C-6, and C-8 positions showed no such activity. nih.gov This highlights that a subtle change in the molecular architecture can turn an active compound into an inactive one.

The following table, based on reported research findings, demonstrates the impact of bromine's position on anticancer activity. nih.gov

| Compound | Substitution Positions | Cell Line | IC₅₀ (µM) |

| Compound 7 | 3,5,6,7-Tetrabromo | C6 (Rat Glioblastoma) | > 250 |

| HeLa (Human Cervical Cancer) | > 250 | ||

| HT29 (Human Colon Adenocarcinoma) | > 250 | ||

| Compound 11 | 5,7-Dibromo | C6 (Rat Glioblastoma) | 26.4 |

| HeLa (Human Cervical Cancer) | 15.4 | ||

| HT29 (Human Colon Adenocarcinoma) | 17.6 | ||

| 3,6,8-Tribromoquinoline | 3,6,8-Tribromo | C6, HeLa, HT29 | No inhibitory activity |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Exploration of 4-Bromo-5,8-difluoroquinoline as a Core Scaffold for Bioactive Compounds

The quinoline framework is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. orientjchem.org The specific structure of this compound, with its defined halogenation pattern, makes it a valuable starting point or "core scaffold" for the synthesis of novel bioactive compounds. google.comgoogle.com Structure-activity relationship studies have demonstrated that the 5,8-quinolinedione (B78156) scaffold, a related structure, is responsible for the biological effects of several natural antibiotics. nih.gov This supports the strategy of using such cores to develop new therapeutic agents.

Starting with a core scaffold like this compound, medicinal chemists employ various derivatization strategies to create a library of new molecules with potentially improved or novel biological activities. The bromine atom, in particular, serves as a versatile chemical handle for modification.

Common derivatization strategies include:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by various nucleophiles to introduce new functional groups. vulcanchem.com This allows for the synthesis of a diverse range of quinoline derivatives.

Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of complex molecular fragments.

Modification of Other Ring Positions: While the bromine offers a primary site for reaction, other positions on the quinoline ring can also be functionalized to fine-tune the molecule's properties. researchgate.net

The goal of derivatizing a scaffold like this compound is not simply to create new molecules, but to do so based on rational design principles aimed at improving therapeutic potential. nih.gov These principles focus on enhancing a compound's effectiveness (efficacy) and its ability to interact with the intended target without affecting other molecules (selectivity).

Key design principles include:

Target-Specific Interactions: Modifications are designed to optimize interactions with a specific biological target, such as an enzyme or receptor. For example, researchers have designed quinoline derivatives to act as selective inhibitors of C-RAF kinase, a target in cancer therapy. nih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties (a bioisostere). This is done to improve the molecule's affinity, efficacy, or toxicological profile by modifying its binding to the target. mdpi.com

By systematically applying these principles to a well-defined scaffold like this compound, researchers can develop new compounds with improved potential as therapeutic agents. orientjchem.org

Applications of 4 Bromo 5,8 Difluoroquinoline in Medicinal Chemistry Research

Development of Novel Therapeutic Agents Utilizing the Quinoline (B57606) Core

The 4-Bromo-5,8-difluoroquinoline structure is a key starting point for creating new therapeutic agents. The quinoline core itself is present in many biologically active compounds, and the specific halogenation pattern of this molecule allows for targeted chemical modifications to develop potent and selective drugs.

The quinoline framework is historically significant for its antimicrobial applications. Specifically, fluorinated quinolines are recognized for their antibacterial properties. evitachem.com Compounds derived from halogenated quinolines are investigated for their ability to inhibit the growth of various bacterial strains. Research into related difluoroquinoline structures has shown they can possess both antimicrobial and antifungal properties, making them promising candidates for developing new treatments against a variety of pathogens. guidechem.com The presence of a reactive α, β unsaturated keto function in chalcones derived from quinoline intermediates is often responsible for their antimicrobial activity. journalijar.com

Table 1: Research on Antimicrobial Activity of Quinoline Derivatives

| Compound Type | Target Pathogens | Observed Effect | Reference |

|---|---|---|---|

| Fluorinated Quinolines | Various bacterial strains | Inhibition of bacterial growth | |

| 5,7-Difluoro-6-bromoquinoline | Bacteria and fungi | Exhibits antimicrobial and antifungal properties | guidechem.com |

| Quinolinyl Chalcones | E. coli, P. vulgaris, S. aureus, B. subtilis, C. albicans | Inhibition of microbial growth | journalijar.com |

The quinoline scaffold is also a focus of anticancer research. smolecule.com Derivatives of halogenated quinolines are investigated for their potential to induce apoptosis (programmed cell death) in tumor cells. evitachem.com The ability of these compounds to interact with cellular targets makes them valuable leads in the development of new cancer therapies. smolecule.comevitachem.com

In the context of neurodegenerative disorders, quinoline derivatives are being explored as multifunctional agents for treating Alzheimer's disease. nih.gov Research has focused on designing quinolinone derivatives that can act as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's therapy. nih.gov While direct research on this compound for Alzheimer's is not specified, the broader class of quinoline derivatives shows significant promise in this area. nih.govaging-us.comnih.gov

This compound is a valuable synthetic intermediate for creating Active Pharmaceutical Ingredients (APIs). ossila.com Its structure, featuring multiple functional groups, makes it an ideal building block in drug discovery. ossila.com The bromine atom can be readily replaced through nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of more complex molecules. ossila.comevitachem.com Fluoroquinolines are frequently used as APIs, particularly as antibiotics. ossila.com The enhanced metabolic stability and lipophilicity provided by the fluorine atoms are highly desirable properties in drug design.

Mechanism-Based Studies of Biological Targets

Understanding how compounds like this compound interact with biological systems at a molecular level is crucial for rational drug design. Studies focus on their effects on essential enzymes and cellular signaling pathways.

Quinolone and fluoroquinolone antibiotics are well-known for their mechanism of action, which involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for maintaining the proper topology of DNA during replication and transcription. nih.gov By inhibiting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cause cell death. researchgate.net

Novel bacterial topoisomerase inhibitors (NBTIs) based on similar scaffolds have shown potent activity against Mycobacterium tuberculosis DNA gyrase. nih.gov For instance, a related NBTI with a 3,5-difluoro-4-bromo phenyl moiety demonstrated an IC₅₀ (the concentration required to inhibit enzyme activity by 50%) of 0.096 μM against M. tuberculosis gyrase. nih.gov This highlights the potential of bromo-difluoro substituted aromatic structures to serve as highly effective DNA gyrase inhibitors. nih.gov

Table 2: Inhibitory Potency of a Novel Bacterial Topoisomerase Inhibitor (NBTI) against M. tuberculosis DNA Gyrase

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| NBTI (with difluoro-bromo phenyl moiety) | M. tuberculosis DNA Gyrase | 0.096 | nih.gov |

While the primary mechanism for many quinolones involves enzyme inhibition, the modulation of ion channels represents another avenue for therapeutic intervention. The search results did not provide specific information linking this compound to ion channel modulation. However, the diverse biological activities of quinoline derivatives suggest that interactions with various cellular targets, potentially including ion channels, remain an area for future investigation.

Applications of 4 Bromo 5,8 Difluoroquinoline in Materials Science Research

Integration into Functional Organic Materials

4-Bromo-5,8-difluoroquinoline is a key intermediate in the synthesis of complex functional organic materials. Its utility stems from the ability of the bromo-substituent to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds, allowing for the extension of conjugated systems.

Researchers utilize this compound as a building block to construct larger, more elaborate molecular structures with tailored properties. For instance, it can be used as an end-capping group to modify the chromophore size of other organic molecules. ossila.com This modification is crucial for tuning the absorption and emission characteristics of the final material. The integration of the difluoroquinoline moiety can enhance the thermal stability and influence the molecular packing of organic materials, which are critical parameters for their performance in electronic devices. The presence of multiple reactive sites on similar halogenated quinolines makes them ideal candidates for creating diverse molecular architectures. ossila.com

Development of Dyes and Organic Semiconductors

The development of novel dyes and organic semiconductors is a significant area of materials science, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). ambeed.com Fluorinated quinoline (B57606) derivatives are recognized as important building blocks for the synthesis of materials for these applications. ossila.comchemscene.com

While specific research on this compound's direct application as a dye is not extensively documented in public literature, its structural features suggest its potential as a precursor or intermediate. The electron-withdrawing nature of the fluorine atoms can be leveraged to tune the energy levels (HOMO/LUMO) of larger conjugated molecules, a critical aspect in the design of organic semiconductors. researchgate.net By incorporating this quinoline derivative into a polymer backbone or a small molecule through cross-coupling reactions, chemists can create materials with specific electronic band gaps and charge transport properties suitable for semiconductor applications. nih.gov The general class of quinoline derivatives has been explored for use in DSSCs, indicating the potential of fluorinated analogues in this field. ossila.comresearchgate.net

Enhancement of Fluorescent Signals for Sensing Applications

Fluorescent sensors are powerful analytical tools for detecting a wide range of analytes. The sensitivity and selectivity of these sensors often depend on the photophysical properties of the fluorophore. Research on analogous compounds has shown that bromo-fluoro-substituted quinolines can be used to enhance the fluorescent signals in sensing systems. For example, the closely related 4-bromo-8-fluoroquinoline (B1285068) has been shown to improve the fluorescent signal of a molecularly imprinted polymer designed for electrochemical sensing. ossila.com

The introduction of the this compound unit into a sensor molecule can modulate its intramolecular charge transfer (ICT) characteristics, which is a common mechanism in fluorescent probes. cam.ac.uk The strong electron-withdrawing effect of the two fluorine atoms, combined with the heavy atom effect of bromine, can influence the fluorescence quantum yield and Stokes shift of the sensing molecule upon binding with a target analyte. This makes this compound a promising building block for the development of highly sensitive and selective ratiometric fluorescent sensors. cam.ac.uk

Compound Information Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₄BrF₂N |

| Molecular Weight | 244.04 g/mol |

| Appearance | Solid |

| InChI Key | UOFCLTOADUYCLV-UHFFFAOYSA-N |

| SMILES String | FC1=CC=C(F)C2=NC=CC(Br)=C21 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-8-fluoroquinoline |

| 5-bromo-8-nitroisoquinoline |

| 2,5-bis(5-(2,3-dihydrothieno[3,4-b] ossila.combldpharm.comdioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene |

| N-substituted-4-bromo-5-nitro-1,8-naphthalimide |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of quinoline (B57606) derivatives. While specific DFT studies on 4-Bromo-5,8-difluoroquinoline are not extensively documented in publicly available literature, analysis of closely related halogenated quinolines provides a strong predictive framework for its properties.

DFT calculations on halogenated quinoline derivatives, such as those performed at the B3LYP/6-311++G(d,p) level of theory, are used to determine key electronic parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity. The HOMO energy correlates with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov

For instance, studies on other fluorinated and chlorinated quinoline derivatives have shown that the introduction of halogens significantly influences the electronic properties. nih.gov It is anticipated that for this compound, the electronegative fluorine and bromine atoms would lower both the HOMO and LUMO energy levels. The precise HOMO-LUMO gap would dictate its kinetic stability and reactivity profile. A smaller gap generally suggests higher reactivity. nih.gov

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atom of the quinoline ring and the fluorine atoms are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond formation.

Table 1: Predicted Electronic Properties of a Representative Halogenated Quinoline Derivative (based on similar compounds)

| Property | Predicted Value/Characteristic | Reference |

| HOMO-LUMO Energy Gap (ΔE) | Moderate, indicating good stability but potential for reactivity. | nih.gov |

| Electron-Donating Ability | Moderate, influenced by the electron-withdrawing nature of halogens. | nih.gov |

| Electron-Accepting Ability | Enhanced due to the presence of electronegative F and Br atoms. | nih.gov |

| Key Reactive Sites | Nitrogen atom and halogen atoms (potential for various interactions). | researchgate.net |

This table is predictive and based on data from analogous halogenated quinoline compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Molecular docking studies on various halogenated quinoline derivatives have demonstrated their potential as inhibitors for a range of protein targets, including HIV reverse transcriptase and monoamine oxidases (MAO-A and MAO-B). nih.govacs.orgnih.gov In these studies, the quinoline scaffold often forms key interactions within the binding site of the target protein. For example, docking studies of bromo- and chloro-substituted quinolines against HIV reverse transcriptase revealed that the halogen atoms can form specific interactions, such as halogen bonds, with amino acid residues in the binding pocket, thereby enhancing binding affinity. nih.gov

In a hypothetical docking study of this compound, it is plausible that the quinoline ring system would engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. The nitrogen atom could act as a hydrogen bond acceptor, while the bromine and fluorine atoms could participate in halogen bonding or other hydrophobic interactions.

Molecular dynamics simulations can further refine the understanding obtained from docking. An MD simulation tracks the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions. acs.org For related halogenated quinolines, MD simulations have confirmed the stability of the ligand within the active site of enzymes like MAO-A and MAO-B. acs.orgnih.gov

Table 2: Representative Docking Results for Halogenated Quinoline Derivatives against Protein Targets

| Compound Class | Protein Target | Key Interactions Observed | Reference |

| Bromo- and Chloro-substituted Quinolines | HIV Reverse Transcriptase | Halogen bonding, π-π stacking | nih.gov |

| Halogenated Quinoline Derivatives | Monoamine Oxidase A/B (MAO-A/B) | Hydrophobic interactions, hydrogen bonding | acs.orgnih.gov |

| Polyhalogenated Quinolines | SARS-CoV-2 Main Protease (Mpro) | Binding energies in the range of -6.7 to -8.2 kcal/mol | researchgate.net |

Prediction of Atropisomerism and Rotational Barriers in Substituted Quinolines

Atropisomerism is a type of stereoisomerism arising from restricted rotation around a single bond, leading to chiral molecules that can be isolated as separate enantiomers. In substituted quinolines, particularly those with bulky groups at positions that flank the bond connecting the quinoline ring to another substituent, atropisomerism can occur.

The prediction of atropisomerism and the calculation of the rotational barrier are critical, as different atropisomers can exhibit distinct biological activities. Computational methods, including DFT, are employed to calculate the energy profile of rotation around the bond . The height of the energy barrier determines the stability of the atropisomers. A high rotational barrier (typically >20-25 kcal/mol) suggests that the atropisomers will be stable and not readily interconvert at room temperature. beilstein-journals.org

For a compound like this compound, atropisomerism would likely arise if a bulky substituent were introduced at a position adjacent to the quinoline ring, for example, a substituted phenyl ring attached at the C4 position. The presence of the bromine atom at C4 and the fluorine atom at C5 would create significant steric hindrance, restricting the rotation of the appended group.

Computational studies on other substituted biaryl systems have shown that the magnitude of the rotational barrier is highly dependent on the size and nature of the substituents ortho to the rotating bond. beilstein-journals.org It is reasonable to predict that strategic substitution on a group attached to the C4 position of this compound could lead to stable atropisomers with significant rotational barriers.

Table 3: Factors Influencing Rotational Barriers in Substituted Quinolines

| Influencing Factor | Effect on Rotational Barrier | Reference |

| Size of Substituents | Larger substituents increase steric hindrance and raise the rotational barrier. | beilstein-journals.org |

| Position of Substituents | Ortho-substituents to the bond of rotation have the most significant impact. | beilstein-journals.org |

| Electronic Effects | Can modulate bond length and character, influencing the ease of rotation. | nih.gov |

| Intramolecular Hydrogen Bonding | Can lock the conformation, significantly increasing the rotational barrier. | beilstein-journals.org |

Future Research Directions and Unexplored Potential of 4 Bromo 5,8 Difluoroquinoline

Novel Synthetic Routes and Sustainable Chemistry Approaches

The functional group array of 4-bromo-5,8-difluoroquinoline, featuring a reactive carbon-bromine bond and activated fluorine atoms, presents a rich platform for synthetic exploration. Future research is anticipated to move beyond traditional methods to embrace more efficient and environmentally benign synthetic strategies.

One key area of development will likely involve the strategic use of the C4-bromo substituent in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce a diverse range of substituents at this position, including aryl, alkyl, and alkynyl groups. ossila.com The exploration of these reactions will be crucial for creating libraries of novel quinoline (B57606) derivatives for biological screening and materials science applications. The development of more sustainable catalytic systems, perhaps utilizing earth-abundant metals like iron or copper, represents a significant and eco-friendly research direction.

Furthermore, the reactivity of the fluorine atoms at the C5 and C8 positions towards nucleophilic aromatic substitution (SNAr) offers another avenue for diversification. Investigating the regioselectivity of these substitutions with various nucleophiles (e.g., amines, thiols, alkoxides) will be essential for creating specifically functionalized quinoline scaffolds. The development of selective mono-substitution protocols would be particularly valuable.

In line with the principles of green chemistry, future synthetic approaches may also explore flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and minimize solvent usage. nih.gov The development of one-pot or tandem reaction sequences commencing from simpler precursors could also streamline the synthesis of complex this compound derivatives.

Table 1: Potential Future Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-5,8-difluoroquinolines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-5,8-difluoroquinolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-5,8-difluoroquinolines |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-SH, R-NH2), Base | 5- or 8-substituted-4-bromo-fluoroquinolines |

Emerging Biological Applications and Target Identification

Quinoline and its derivatives have a long-standing history in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. nih.gov The unique substitution pattern of this compound, combining a halogen bond donor (bromine) and lipophilic fluorine atoms, suggests significant potential in drug discovery.

Future research will likely focus on evaluating this compound and its derivatives against a range of therapeutic targets. Given that various substituted quinolines have shown promise as anticancer agents, screening for activity against different cancer cell lines is a logical next step. nih.gov For instance, a study on 6-bromo-5-nitroquinoline (B1267105) demonstrated significant antiproliferative activity and the potential to induce apoptosis in cancer cells. nih.gov This suggests that the bromo- and nitro-functionalities, which are also present in a broader sense in the target molecule (halogen and electron-withdrawing groups), could be important for biological activity.

The fluoroquinolone scaffold is a well-known pharmacophore in antibacterial agents. Therefore, another promising research avenue is the investigation of this compound derivatives for their antimicrobial properties against a panel of pathogenic bacteria and fungi.

To advance these biological applications, target identification studies will be crucial. Techniques such as affinity chromatography, proteomics, and computational docking studies could be employed to identify the specific proteins or enzymes with which these compounds interact. Understanding the mechanism of action is a critical step in the rational design of more potent and selective therapeutic agents. The functional handles on the this compound core would also facilitate the synthesis of molecular probes to aid in these target identification efforts.

Advanced Materials Science Applications and Device Development

The rigid, planar structure and the electron-deficient nature of the quinoline ring system make it an attractive building block for advanced organic materials. nih.gov The presence of halogens in this compound offers handles for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.

A significant area of unexplored potential lies in the development of materials for organic light-emitting diodes (OLEDs). Quinoline derivatives are known for their electron-transporting capabilities and chemical stability, which are desirable properties for OLED materials. nih.gov By strategically modifying the this compound core through cross-coupling reactions to introduce chromophoric and charge-transporting moieties, novel emitters or host materials with tailored optoelectronic properties could be designed.

Furthermore, the quinoline scaffold can be incorporated into fluorescent sensors. The nitrogen atom in the quinoline ring can act as a binding site for metal ions or protons, leading to changes in the fluorescence properties of the molecule. The bromo and fluoro substituents can modulate the sensitivity and selectivity of such sensors. ossila.com Future work could involve synthesizing derivatives of this compound and evaluating their performance as chemosensors for environmental or biological analytes.

The potential for this compound to be used in the development of organic solar cells and other electronic devices also warrants investigation. The ability to create extended π-conjugated systems through reactions at the bromine position could lead to materials with interesting charge-transport properties suitable for such applications.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Bromo-5,8-difluoroquinoline, and how can purity be optimized?

- Methodological Answer : A common approach involves halogenation of the quinoline core. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 5- and 8-positions may require selective electrophilic substitution. Post-synthesis, purity optimization (>95%) is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-bromination. Purity validation via GC or HPLC is critical for reproducibility .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container at -20°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the bromine substituent may occur. For short-term use (≤2 weeks), storage at 4°C in a desiccator is acceptable .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., bromine-induced deshielding at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.97 for C₉H₄BrF₂N).

- X-ray Crystallography : For absolute structural confirmation, particularly to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can contradictory results in the pharmacological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. To resolve this:

Perform dose-response studies across multiple cell lines to assess potency thresholds.

Use computational modeling (e.g., DFT calculations) to evaluate electronic effects of bromine/fluorine on binding affinity.

Validate findings with orthogonal assays (e.g., fluorescence polarization vs. SPR for target engagement) .

Q. What strategies are effective for analyzing the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles.

- Isotopic Labeling : Introduce deuterium at candidate positions to track reactivity via ²H NMR.

- Competition Experiments : Compare reaction rates of bromine vs. fluorine under identical conditions to map electronic/steric influences .

Q. How do substituent effects (e.g., bromine vs. chlorine) alter the photophysical properties of quinoline derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Bromine’s heavy atom effect enhances spin-orbit coupling, increasing phosphorescence. Compare λmax shifts between this compound and 4-Chloro-5,8-difluoroquinoline .

- Time-Resolved Fluorescence : Quantify excited-state lifetimes to assess halogen-dependent quenching mechanisms.

- Theoretical Calculations : Use TD-DFT to model frontier molecular orbitals and predict absorption/emission profiles .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for this compound?

- Methodological Answer :

Standardize Solvent Systems : Test solubility in DMSO, DMF, and THF under controlled temperatures (25°C ± 1°C).

Particle Size Control : Use ball milling to ensure uniform particle distribution (<50 µm).

Validate via Nephelometry : Quantify turbidity to detect aggregation, which may skew results .

Safety and Waste Management

Q. What protocols are recommended for handling waste containing this compound?

- Methodological Answer :

- Segregation : Store halogenated waste separately in labeled, corrosion-resistant containers.

- Neutralization : Treat brominated compounds with sodium thiosulfate to reduce toxicity before disposal.

- Documentation : Maintain logs for waste volume, treatment method, and contractor details for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.